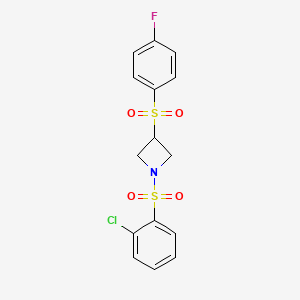

![molecular formula C24H26N4O4S B2511206 N-(4-(2-((4-(二乙氨基)-2-甲基苯基)氨基)-2-氧代乙基)噻唑-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 921865-19-2](/img/structure/B2511206.png)

N-(4-(2-((4-(二乙氨基)-2-甲基苯基)氨基)-2-氧代乙基)噻唑-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted benzothiazole derivatives has been explored in various studies. In one approach, biphenyl acid chloride was reacted with 2-aminobenzothiazole to yield a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which were then screened for diuretic activity . Another synthesis pathway involved the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to produce 2-acetyl(arylsulfonyl)amino derivatives. This was followed by methylation and deacetylation to obtain 2-methylamino-4-methylthiazole-5-carboxylic acid, which was further converted into esters . These methods highlight the versatility in synthesizing benzothiazole derivatives, which could be applied to the synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The substitution at various positions on this bicyclic system can significantly alter the chemical and biological properties of these compounds. For instance, the introduction of a carboxamide group at the biphenyl moiety, as seen in the most promising diuretic candidate from the series synthesized in one study , suggests that similar structural modifications in the target compound could influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is influenced by the functional groups attached to the core structure. The presence of amino groups, carboxylic acid derivatives, and carboxamide functionalities suggests that these compounds can undergo a variety of chemical reactions, such as acylation, methylation, and the formation of esters . These reactions are crucial for the modification of the molecular structure to achieve desired physical and chemical properties, as well as biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For example, the presence of a diethylamino group could increase the basicity of the compound, while the carboxamide functionality might enhance hydrogen bonding capabilities, affecting the compound's solubility and binding affinity in biological systems . The specific physical and chemical properties of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide would need to be empirically determined to fully understand its potential applications.

Relevant Case Studies

While the provided papers do not directly discuss case studies involving the specific compound , they do provide insights into the biological evaluation of related benzamide derivatives. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing inhibitory potential . These findings suggest that similar evaluations could be conducted for the target compound to assess its biological activity and potential medicinal applications.

科学研究应用

合成和化学性质

新型化合物的合成

研究促进了从该化学结构衍生的新型化合物的合成。这些化合物已被探索其作为抗炎和镇痛剂的潜力,展示了对环氧合酶-2 (COX-2) 选择性的显着抑制活性,以及显着的镇痛和抗炎活性(Abu‐Hashem 等,2020)。此外,已经合成了新型类似物,因为它们具有有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌,表明在解决细菌感染方面具有潜在应用(Palkar 等,2017)。

抗菌和抗结核活性

该化学骨架的一些衍生物已被合成并筛选其抗菌和抗结核活性。它们对各种微生物和结核病表现出有效的活性,展示了它们作为抗感染疾病治疗剂的潜力(Samadhiya 等,2013)。

光物理和热学性质

荧光性质

该化合物及其衍生物已被研究其光物理性质,特别是其荧光。这些研究对于开发用于传感、成像和光子应用的新材料至关重要。探索它们的激发态分子内质子转移 (ESIPT) 启发衍生物为它们的双发射特性和溶剂极性效应提供了见解(Padalkar 等,2011)。

抗癌活性

衍生物已针对其对癌细胞系的细胞毒性作用进行了评估,表明在癌症治疗中具有潜在应用。这些衍生物的合成和表征导致了识别出针对各种癌细胞系具有中等至极好效力的化合物,突出了它们作为进一步药理学评估的有希望的试剂的作用(Zhang 等,2017)。

未来方向

Future research could focus on exploring the biological activity of the compound and its derivatives. For instance, their potential as anti-inflammatory or anti-tubercular agents could be investigated . Further studies could also explore the compound’s mechanism of action and its physical and chemical properties.

属性

IUPAC Name |

N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-4-28(5-2)18-7-8-19(15(3)10-18)26-22(29)12-17-13-33-24(25-17)27-23(30)16-6-9-20-21(11-16)32-14-31-20/h6-11,13H,4-5,12,14H2,1-3H3,(H,26,29)(H,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFFYVVJQILIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)

![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)